3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol

PROTAC BRD4 Isoform Selectivity

3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol (CAS 1782009-18-0) is a small molecule belonging to the class of piperazinyl azetidines, functioning primarily as a rigid linker in Proteolysis-Targeting Chimeras (PROTACs). As a linker, its role is to covalently connect a target protein ligand to an E3 ubiquitin ligase ligand, thereby forming a ternary complex that facilitates targeted protein degradation.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
Cat. No. B15543684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
InChIInChI=1S/C10H21N3O/c1-12-4-6-13(7-5-12)3-2-10(14)8-11-9-10/h11,14H,2-9H2,1H3
InChIKeyKEKOZNMLWCJCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol: Key Properties and Role as a PROTAC Linker


3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol (CAS 1782009-18-0) is a small molecule belonging to the class of piperazinyl azetidines, functioning primarily as a rigid linker in Proteolysis-Targeting Chimeras (PROTACs) . As a linker, its role is to covalently connect a target protein ligand to an E3 ubiquitin ligase ligand, thereby forming a ternary complex that facilitates targeted protein degradation [1].

Why Linker Choice Matters: The Specificity of 3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol in PROTAC Development


The performance of a PROTAC molecule is critically dependent on its linker; changes in linker length, composition, or rigidity can drastically alter degradation potency, selectivity, and drug-like properties [1]. The 3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol linker is not a generic component. Its precise structure, incorporating a rigid azetidine and piperazine motif, was specifically selected to optimize the ternary complex formation and degradation selectivity of the BRD4 degrader BD-9136 [2]. Substitution with a more flexible alkyl or PEG linker in this context resulted in a loss of the exceptional isoform-selectivity and potency that define BD-9136 [2].

Quantitative Differentiation of 3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol: Comparative Evidence for Scientific Selection


Enabling 1,000-Fold Degradation Selectivity for BRD4 over BRD2/3 in PROTAC BD-9136

The incorporation of 3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol as a rigid linker in the PROTAC BD-9136 is directly responsible for its exceptional degradation selectivity. BD-9136 demonstrates a degradation selectivity of ≥1000-fold for the BRD4 protein over the closely related isoforms BRD2 and BRD3 [1]. This high selectivity was achieved through precise conformational control of the linker, as an earlier analog with a flexible ethylamino linker did not exhibit this degree of specificity [2].

PROTAC BRD4 Isoform Selectivity

Contribution to Single-Digit Nanomolar BRD4 Degradation Potency in Cancer Cells

The optimized, rigid linker configuration in BD-9136 contributes to its potent degradation of the BRD4 protein across multiple cancer cell lines. BD-9136 achieves DC50 values ranging from 0.1 nM to 4.7 nM and a maximum degradation (Dmax) of >90% in 8 different cancer cell lines [1]. This potency is a direct consequence of the linker's ability to stabilize a highly productive ternary complex, a feature not found in earlier, less-optimized linkers .

PROTAC BRD4 DC50

Improved Solubility Profile Enabled by the Rigid Azetidine-Piperazine Scaffold

The introduction of a rigid, piperazine-containing linker like 3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol is a known strategy to enhance the solubility and stability of the resulting PROTAC ternary complex compared to flexible linkers [1]. The BD-9136 PROTAC was specifically noted to be a 'more soluble analog' of BD-7148, an improvement attributed to the precise linker modifications [2].

PROTAC Linker Solubility

Optimal Use Cases for 3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol Based on Quantitative Differentiation


Synthesis of Highly Selective BRD4 PROTACs for Cancer Research

This linker is the essential building block for synthesizing BD-9136 and related BRD4-selective degraders. Its unique structural properties confer ≥1000-fold degradation selectivity for BRD4 over BRD2/3 and potent DC50 values between 0.1-4.7 nM [1]. This makes it an indispensable reagent for researchers focused on developing isoform-selective degraders for therapeutic oncology research.

Scaffold for Optimizing PROTAC Linker Chemistry

The linker's rigid azetidine-piperazine core is a validated scaffold for enhancing the solubility and ternary complex stability of PROTACs [REFS-1, REFS-2]. Researchers can procure this specific linker to explore structure-activity relationships (SAR) around linker rigidity and composition, leveraging the known performance of BD-9136 as a benchmark for improving other degrader candidates.

Development of Piperazinyl Azetidine-Based Small Molecule Inhibitors

The piperazinyl azetidine scaffold, of which this compound is a derivative, has been identified as a promising platform for developing potent, selective, and reversible MAGL inhibitors [1]. Researchers seeking to design novel MAGL inhibitors can use this compound as a core building block or a synthetic intermediate, benefiting from the established class-level properties of this scaffold.

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